
3-nitrobenzoate de sodium
Vue d'ensemble
Description
Sodium 3-nitrobenzoate, with the chemical formula C7H4NNaO4, is a compound known for its applications in various chemical processes. This white crystalline powder is characterized by its sodium, nitro, and benzoate functional groups .
Applications De Recherche Scientifique
Sodium 3-nitrobenzoate has diverse applications in scientific research:
Mécanisme D'action
Target of Action
Sodium 3-nitrobenzoate, with the chemical formula C7H4NNaO4 , is known for its applications in various chemical processes . The primary target of Sodium 3-nitrobenzoate is a dioxygenase enzyme found in certain bacterial species such as Comamonas sp. strain JS46 .
Mode of Action
The compound interacts with its target, the dioxygenase enzyme, by undergoing oxidation at the 3,4 position . This interaction results in the release of nitrite and the production of protocatechuate .
Biochemical Pathways
The biochemical pathway affected by Sodium 3-nitrobenzoate involves the initial oxidation of the compound by the dioxygenase enzyme . This leads to the release of nitrite and the production of protocatechuate
Pharmacokinetics
It is known that the compound has high gi absorption . It is also a P-gp substrate
Result of Action
The result of Sodium 3-nitrobenzoate’s action is the release of nitrite and the production of protocatechuate . These products are the result of the compound’s interaction with the dioxygenase enzyme .
Safety and Hazards
Sodium 3-nitrobenzoate is classified as a flammable solid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
Analyse Biochimique
Biochemical Properties
Sodium 3-nitrobenzoate plays a significant role in biochemical reactions, particularly in the degradation of nitroaromatic compounds. It interacts with various enzymes and proteins, including nitroreductases and dioxygenases, which facilitate its breakdown into less toxic compounds . These interactions are crucial for the bioremediation of environments contaminated with nitroaromatic pollutants. The compound’s ability to undergo reduction and subsequent ring cleavage makes it an important substrate for microbial degradation pathways .
Cellular Effects
Sodium 3-nitrobenzoate has been shown to affect various types of cells and cellular processes. In microbial cells, it is metabolized by specific strains such as Bacillus flexus, which can degrade the compound efficiently . This degradation process involves the conversion of sodium 3-nitrobenzoate into simpler compounds that can be further utilized or excreted by the cells. The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its role as a substrate for enzymatic reactions that detoxify nitroaromatic pollutants .
Molecular Mechanism
At the molecular level, sodium 3-nitrobenzoate exerts its effects through interactions with enzymes that catalyze its reduction and subsequent breakdown. Nitroreductases reduce the nitro group to an amino group, while dioxygenases cleave the aromatic ring, leading to the formation of simpler, non-toxic compounds . These enzymatic reactions are essential for the compound’s detoxification and removal from the environment. The binding interactions between sodium 3-nitrobenzoate and these enzymes are highly specific, ensuring efficient catalysis and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 3-nitrobenzoate can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light, heat, or microbial activity . Long-term studies have shown that sodium 3-nitrobenzoate can be effectively degraded by immobilized microbial cells, with degradation rates varying depending on the immobilization matrix and environmental conditions . These findings highlight the importance of optimizing storage and handling conditions to maintain the compound’s efficacy in biochemical applications.
Dosage Effects in Animal Models
The effects of sodium 3-nitrobenzoate in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and alterations in protein synthesis . These toxic effects are dose-dependent and highlight the need for careful dosage optimization in experimental studies to avoid potential harm to the animals.
Metabolic Pathways
Sodium 3-nitrobenzoate is involved in several metabolic pathways, including the protocatechuate pathway, which is a key route for the degradation of aromatic compounds . The compound is initially reduced by nitroreductases, followed by ring cleavage by dioxygenases, leading to the formation of intermediates that enter the central metabolic pathways . These metabolic processes are essential for the detoxification and removal of sodium 3-nitrobenzoate from the environment.
Transport and Distribution
Within cells and tissues, sodium 3-nitrobenzoate is transported and distributed through specific transporters and binding proteins . These transport mechanisms ensure the efficient uptake and localization of the compound to sites where it can be metabolized and detoxified. The distribution of sodium 3-nitrobenzoate within cells is influenced by its solubility and interactions with cellular components .
Subcellular Localization
Sodium 3-nitrobenzoate is localized to specific subcellular compartments where it exerts its biochemical effects . The compound’s targeting to these compartments is mediated by post-translational modifications and specific targeting signals that direct it to organelles involved in its metabolism and detoxification . Understanding the subcellular localization of sodium 3-nitrobenzoate is crucial for elucidating its role in cellular processes and optimizing its use in biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 3-nitrobenzoate can be synthesized through the nitration of benzoic acid followed by neutralization with sodium hydroxide. The nitration process involves the reaction of benzoic acid with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to produce 3-nitrobenzoic acid. This intermediate is then neutralized with sodium hydroxide to form sodium 3-nitrobenzoate .
Industrial Production Methods: In industrial settings, the production of sodium 3-nitrobenzoate follows similar steps but on a larger scale. The nitration reaction is carefully controlled to ensure high yield and purity. The resulting 3-nitrobenzoic acid is then neutralized with sodium hydroxide in a controlled environment to produce the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Esterification: The carboxylate group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Esterification: Alcohols with sulfuric acid as a catalyst.
Major Products:
Reduction: 3-Aminobenzoic acid.
Substitution: Various substituted benzoic acids.
Esterification: Methyl 3-nitrobenzoate.
Comparaison Avec Des Composés Similaires
Sodium 3-nitrobenzoate can be compared with other nitrobenzoate compounds such as:
Sodium 4-nitrobenzoate: Similar structure but with the nitro group in the para position.
Sodium 2-nitrobenzoate: Nitro group in the ortho position.
Methyl 3-nitrobenzoate: Ester form of 3-nitrobenzoic acid.
Uniqueness: Sodium 3-nitrobenzoate is unique due to its specific positioning of the nitro group, which influences its reactivity and applications. The meta position of the nitro group makes it less reactive in electrophilic aromatic substitution reactions compared to its ortho and para counterparts .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Sodium 3-nitrobenzoate can be achieved through the nitration of 3-nitrobenzoic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "3-nitrobenzoic acid", "Nitric acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Mix 3-nitrobenzoic acid with nitric acid and sulfuric acid in a reaction flask.", "Heat the mixture to 50-60°C and stir for 2-3 hours.", "Cool the mixture and pour it into a beaker containing ice and water.", "Collect the precipitate by filtration and wash it with water.", "Dissolve the precipitate in sodium hydroxide solution.", "Filter the solution to remove any insoluble impurities.", "Acidify the solution with hydrochloric acid to obtain the Sodium 3-nitrobenzoate precipitate.", "Collect the precipitate by filtration and wash it with water.", "Dry the product in an oven at 60°C." ] } | |
Numéro CAS |
827-95-2 |
Formule moléculaire |
C7H5NNaO4 |
Poids moléculaire |
190.11 g/mol |
Nom IUPAC |
sodium;3-nitrobenzoate |
InChI |
InChI=1S/C7H5NO4.Na/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4H,(H,9,10); |
Clé InChI |
NAYNAVYGCVWYIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)[O-].[Na+] |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O.[Na] |
| 827-95-2 | |
Description physique |
DryPowde |
Pictogrammes |
Flammable; Irritant |
Numéros CAS associés |
121-92-6 (Parent) |
Synonymes |
3-nitrobenzoic acid 3-nitrobenzoic acid, sodium salt meta-nitrobenzoate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


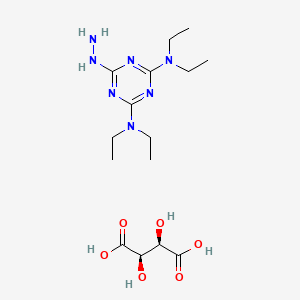
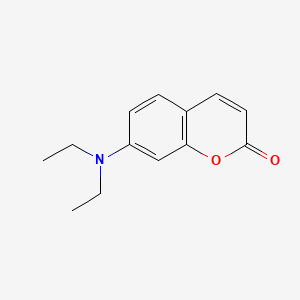
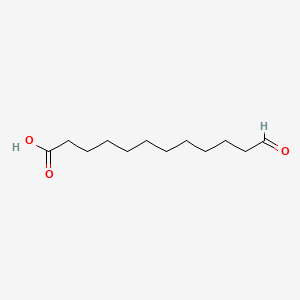
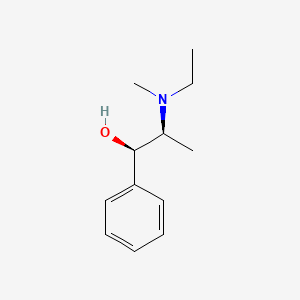
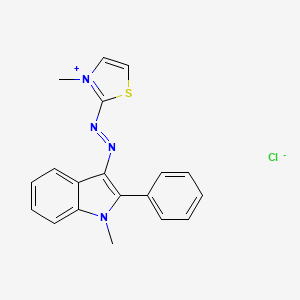
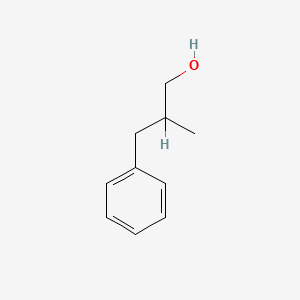
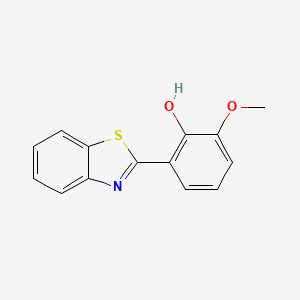
![4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1218404.png)
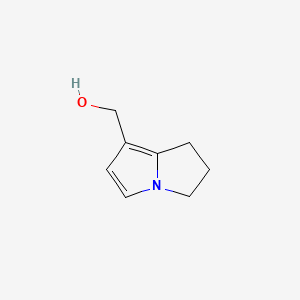

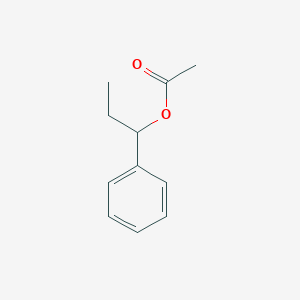


![N-(1-adamantylmethyl)-2-[[2-(1-adamantylmethylamino)-2-imino-ethyl]disulfanyl]acetamidine](/img/structure/B1218419.png)
